2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene
Description
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is an organic compound characterized by a chlorine atom and two methoxy groups attached to a phenyl ring, which is further connected to a butene chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through halogenation of 4-(3,5-dimethoxyphenyl)-1-butene followed by chlorination.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be employed using appropriate boronic acids and palladium catalysts.
Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of 2-chloro-4-(3,5-dimethoxyphenyl)-1-butanal.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Polymerization: The double bond in the butene chain can undergo polymerization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Polymerization: Catalysts like Ziegler-Natta catalysts are employed for polymerization.
Major Products Formed:
Oxidation: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butanone
Reduction: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butanal
Substitution: Various substituted phenyl compounds
Polymerization: Polymers with repeating units of the compound
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEOPVFGYRSRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246413 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-45-5 | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-3-buten-1-yl)-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is utilized in various fields:
Chemistry: It serves as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
3-(3-Chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide
5-Chloro-2,4-dimethoxyphenyl isocyanate
Uniqueness: 2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Unlike similar compounds, it contains a butene chain, which allows for polymerization and other reactions not possible with simpler structures.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and industry.
Biological Activity
2-Chloro-4-(3,5-dimethoxyphenyl)-1-butene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClO, with a molecular weight of approximately 240.7 g/mol. The structure features a butene chain with a chlorine atom and a 3,5-dimethoxyphenyl group, which contributes to its unique reactivity and biological properties.
Research indicates that this compound interacts with various biological targets. It can act as a ligand that binds to specific receptors or enzymes, modulating their activity and influencing several biological pathways. The exact molecular targets and pathways are still under investigation, but potential interactions include:
- Enzyme Modulation : The compound may enhance or inhibit enzymatic activities relevant to metabolic processes.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways associated with cognitive functions and mood regulation.
Anticancer Properties
Studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The compound's mechanism may involve apoptosis induction and disruption of cancer cell proliferation.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 | < 30 | Cytotoxicity |
| PC3 | < 25 | Cytotoxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain gram-positive bacteria and mycobacterial strains. This activity is comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound using the MTT assay on MCF-7 and PC3 cell lines. The results indicated significant inhibition of cell viability at low concentrations (IC values below 30 µM), suggesting strong anticancer potential .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of various derivatives related to this compound. The compound demonstrated effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, showcasing its broad-spectrum antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
